(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide
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Description
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name. The(Z)
notation indicates that the highest priority groups on either side of the double bond are on the same side. The rest of the name provides information on the placement of the various functional groups .
Scientific Research Applications
Synthesis and Characterization
- A new synthesis method for the catechol-O-methyltransferase (COMT) inhibitor, entacapone, was developed, highlighting the potential of the compound in various scientific applications. This method involves amine-mediated demethylation under mild conditions and sheds light on the compound's structure, including the Z-isomer, a significant human metabolite of the E-isomer. NMR methods were established for deriving E and Z geometry, and preliminary studies reveal in vitro activity against tuberculosis (TB) and dengue (Harisha et al., 2015).
- Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a structurally related compound, was synthesized and characterized, providing insights into the molecular structure and properties of similar compounds. The study included spectrometric identifications using IR, UV, and NMR, and found the compound exists as the enamine tautomer in solid form, with the cyano group cis to the 4-chlorophenyl group (Z configuration) (Johnson et al., 2006).
Structural and Chemical Properties
- A study reported the synthesis and bioevaluation of various 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives against the root-knot nematode (Meloidogyne javanica), emphasizing the structural diversity and potential biological activity of compounds with similar structures. The incorporation of carbamoyloxy moiety in 2-propen-1-ones enhanced activity, demonstrating the importance of chemical modifications in achieving desired biological effects (Kumari et al., 2014).
- The synthesis and characterization of novel copolymers of trisubstituted ethylenes and styrene, specifically ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, were reported. This study highlighted the significant influence of electronic factors, such as the dipolar character, on the physical properties like glass transition temperatures, showcasing the compound's relevance in materials science (Kim et al., 1999).
Biological and Pharmacological Research
- A comprehensive study on the biological activities and ADMET-related properties of chlorinated N-arylcinnamamides, including compounds with similar structural motifs, was conducted. This research provided insights into the spectrum of action, antibacterial efficacy, and cytotoxicity against cancer and primary mammalian cell lines. The findings contribute to understanding the pharmacological profile and therapeutic potential of similar compounds (Strharsky et al., 2022).
- Synthesis and biological activity studies of some Ru(II) complexes with substituted chalcone ligands were reported, highlighting the anti-cancer activity against breast cancer cell lines. This study demonstrates the potential of similar compounds in medicinal chemistry and their application as chemotherapeutics (Singh et al., 2016).
Properties
IUPAC Name |
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl4N3O4/c24-16-5-6-20(21(10-16)30(32)33)29-23(31)15(11-28)7-13-8-18(26)22(19(27)9-13)34-12-14-3-1-2-4-17(14)25/h1-10H,12H2,(H,29,31)/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVRLLXRXAGLOH-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl4N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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